[4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate
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Overview
Description
[4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate is a complex organic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its cyclohexyl and bromophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-Propylcyclohexyl)cyclohexanol with 3-(4-bromophenyl)-3-oxopropanoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols or alkanes .
Scientific Research Applications
[4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Propylcyclohexyl)phenylacetylene
- 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- 1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Uniqueness
Compared to similar compounds, [4-(4-Propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate stands out due to its unique combination of cyclohexyl and bromophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexyl] 3-(4-bromophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33BrO3/c1-2-3-17-4-6-18(7-5-17)19-10-14-22(15-11-19)28-24(27)16-23(26)20-8-12-21(25)13-9-20/h8-9,12-13,17-19,22H,2-7,10-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSXVFCVGTZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC(=O)CC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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